molecular formula C14H18N2O2 B2587892 N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide CAS No. 2411273-90-8

N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide

Cat. No.: B2587892
CAS No.: 2411273-90-8
M. Wt: 246.31
InChI Key: FMZYFYMKEFYLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide is an organic compound that belongs to the class of pyridines This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy and dimethyl groups, and an amide linkage to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dimethyl positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of proton pumps or other enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the but-2-ynamide moiety

Properties

IUPAC Name

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-6-7-13(17)16(4)9-12-11(3)14(18-5)10(2)8-15-12/h8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZYFYMKEFYLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC1=NC=C(C(=C1C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.